molecular formula C21H16N4O4 B2872010 Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate CAS No. 950256-05-0

Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

Cat. No. B2872010
CAS RN: 950256-05-0
M. Wt: 388.383
InChI Key: NCBIBAAXGPXECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole compounds, which include “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate”, has been extensively studied . Triazole compounds are synthesized by condensation of 2-furoylmethyl and 2-thenoylmethyl acetates with benzaldehyde under the conditions of Weidenhagen reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” is complex, with a molecular weight of 388.383. The structure includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate”, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research demonstrates the versatility of triazole derivatives in synthetic chemistry, offering pathways to compounds with potential biological activities. For instance, studies have shown the utility of triazole compounds in the synthesis of novel molecules with potential as antiplatelet agents, indicating a process beginning with methyl 2-furoate and leading through a series of reactions to yield compounds with triazole core structures. These compounds' synthesis involves intricate steps including cyclization, reduction, and functional group modifications, showcasing the chemical versatility and potential for creating derivatives with varied biological activities (湯先佑, 2006).

Biological Activities

Triazole derivatives exhibit a broad spectrum of biological activities. For example, research into the synthesis and evaluation of triazole compounds for brine shrimp cytotoxicity assay has been conducted, revealing insights into the compounds' potential biological impacts. These studies often involve complex synthetic pathways but provide crucial data on the reactivity and possible applications of triazole derivatives in medicinal chemistry and bioactive molecule development (M. N. Ahmed et al., 2016).

Safety and Hazards

The safety and hazards associated with “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” are not specified in the available data. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for the study of “Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate” and similar compounds could include further exploration of their synthesis, properties, and potential applications . The development of new methods for processing these compounds could also be a focus of future research .

properties

IUPAC Name

methyl 2-[[5-(furan-2-yl)-1-phenyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-28-21(27)15-10-5-6-11-16(15)22-20(26)18-19(17-12-7-13-29-17)25(24-23-18)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBIBAAXGPXECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.